REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:6][C:5](=[O:7])[C:4](=[CH:8][C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[N:15]=[CH:14][N:13]=[C:12]3[N:19]2[CH2:30][CH2:29][CH2:28][C@H:20]2[C:21]([O:23]C(C)(C)C)=[O:22])[S:3]1.C(O)(C(F)(F)F)=O.C(Cl)Cl>>[O:1]=[C:2]1[NH:6][C:5](=[O:7])[C:4](=[CH:8][C:9]2[CH:10]=[C:11]3[C:16](=[CH:17][CH:18]=2)[N:15]=[CH:14][N:13]=[C:12]3[N:19]2[CH2:30][CH2:29][CH2:28][CH:20]2[C:21]([OH:23])=[O:22])[S:3]1 |f:1.2|
|
Name
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tert-butyl 1-{6-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]quinazolin-4-yl}-L-prolinate
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
O=C1SC(C(N1)=O)=CC=1C=C2C(=NC=NC2=CC1)N1[C@H](C(=O)OC(C)(C)C)CCC1
|
Name
|
TFA DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated under vacuo and expected compound
|
Type
|
CUSTOM
|
Details
|
was precipitated with diethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1SC(C(N1)=O)=CC=1C=C2C(=NC=NC2=CC1)N1C(CCC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |